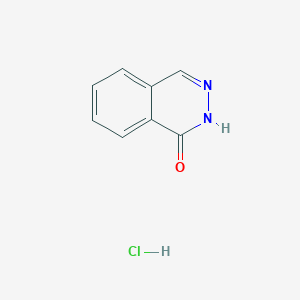
Medroxyprogesterone 17-acetate;MPA
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Medroxyprogesterone acetate is a synthetic progestin, a type of hormone used in various medical applications. It is commonly known under the brand name Depo-Provera, among others. This compound is used for birth control, menopausal hormone therapy, and the treatment of endometriosis, abnormal uterine bleeding, and certain types of cancer .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Medroxyprogesterone acetate is synthesized through a multi-step process. One common method involves the acetylation of medroxyprogesterone. The process typically includes the following steps:
Starting Material: The synthesis begins with 17α-hydroxyprogesterone.
Acetylation: The hydroxyl group at the 17α position is acetylated using acetic anhydride in the presence of a base such as pyridine.
Purification: The product is purified through recrystallization or chromatography to obtain medroxyprogesterone acetate
Industrial Production Methods
Industrial production of medroxyprogesterone acetate follows similar synthetic routes but on a larger scale. The process is optimized for high yield, cost-effectiveness, and product quality. Techniques such as continuous flow chemistry and advanced purification methods are employed to ensure consistency and efficiency .
Analyse Des Réactions Chimiques
Types of Reactions
Medroxyprogesterone acetate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the ketone groups present in the molecule.
Substitution: Substitution reactions can occur at various positions on the steroid backbone.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Halogenating agents and nucleophiles are often employed in substitution reactions.
Major Products Formed
The major products formed from these reactions include various hydroxylated, acetylated, and halogenated derivatives of medroxyprogesterone acetate .
Applications De Recherche Scientifique
Medroxyprogesterone acetate has a wide range of scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for method development and validation.
Biology: The compound is studied for its effects on cellular processes and hormone regulation.
Medicine: Medroxyprogesterone acetate is extensively researched for its therapeutic uses in contraception, hormone replacement therapy, and cancer treatment.
Industry: It is used in the formulation of various pharmaceutical products
Mécanisme D'action
Medroxyprogesterone acetate exerts its effects by binding to progesterone receptors in target tissues. This binding transforms the proliferative endometrium into a secretory endometrium, reducing the risk of endometrial hyperplasia and adenocarcinoma. In high doses, it inhibits follicular development and prevents ovulation .
Comparaison Avec Des Composés Similaires
Medroxyprogesterone acetate is compared with other progestins such as:
Megestrol acetate: Similar in structure but differs in its clinical applications and potency.
Hydroxyprogesterone caproate: Used primarily in the prevention of preterm birth.
Chlormadinone acetate: Known for its anti-androgenic properties
Medroxyprogesterone acetate is unique due to its high contraceptive efficacy and its use in a wide range of therapeutic applications .
Propriétés
Formule moléculaire |
C26H33FO7 |
|---|---|
Poids moléculaire |
476.5 g/mol |
Nom IUPAC |
[2-[(9R,10S,13S,17R)-11-acetyloxy-9-fluoro-17-hydroxy-10,13,16-trimethyl-3-oxo-6,7,8,11,12,14,15,16-octahydrocyclopenta[a]phenanthren-17-yl]-2-oxoethyl] acetate |
InChI |
InChI=1S/C26H33FO7/c1-14-10-20-19-7-6-17-11-18(30)8-9-23(17,4)25(19,27)22(34-16(3)29)12-24(20,5)26(14,32)21(31)13-33-15(2)28/h8-9,11,14,19-20,22,32H,6-7,10,12-13H2,1-5H3/t14?,19?,20?,22?,23-,24-,25-,26-/m0/s1 |
Clé InChI |
GTECTIGXIMGLJQ-RPIKKDGXSA-N |
SMILES isomérique |
CC1CC2C3CCC4=CC(=O)C=C[C@@]4([C@]3(C(C[C@@]2([C@]1(C(=O)COC(=O)C)O)C)OC(=O)C)F)C |
SMILES canonique |
CC1CC2C3CCC4=CC(=O)C=CC4(C3(C(CC2(C1(C(=O)COC(=O)C)O)C)OC(=O)C)F)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


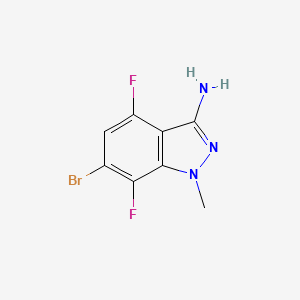
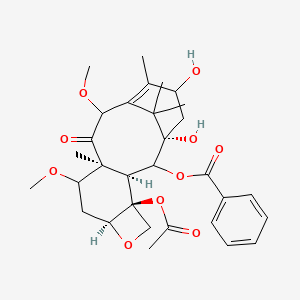
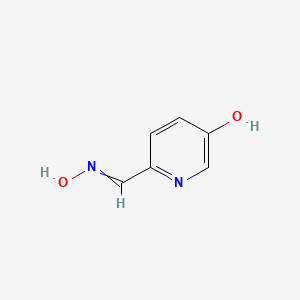
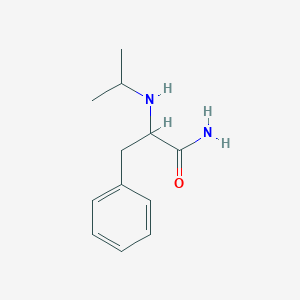
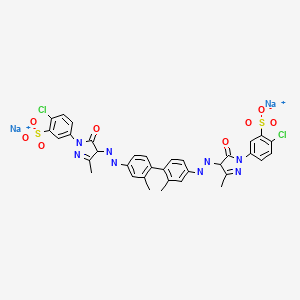
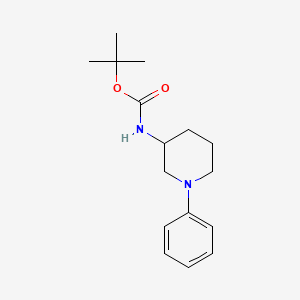
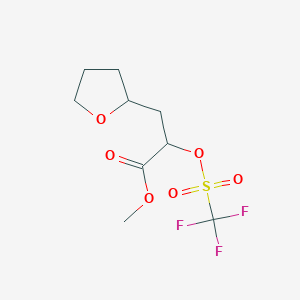
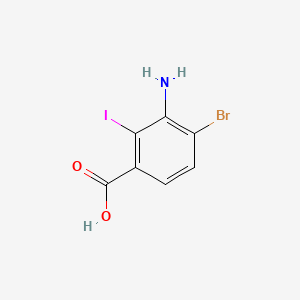
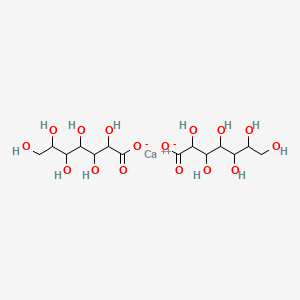
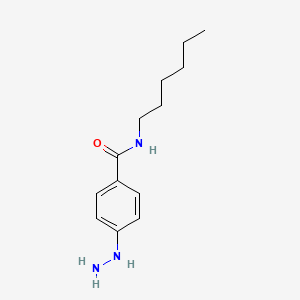
![2-[[(8R,10R,14R)-17-[1-[6-[[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxymethyl]-3,4,5-trihydroxyoxan-2-yl]oxy-6-methylhept-5-en-2-yl]-12-hydroxy-4,4,8,10,14-pentamethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl]oxy]-6-(hydroxymethyl)oxane-3,4,5-triol](/img/structure/B14788325.png)
![6-Iodo-2,4-dimethyl-4,6,7,8-tetrahydro-5H-thiazolo[4,5-b]azepin-5-one](/img/structure/B14788329.png)

